Benzoxazole, 2,3-dihydro-3-methyl-2-methylene-(9CI)
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Overview
Description
3-Methyl-2-methylene-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-methylene-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts. For example, the reaction between 2-aminophenol and an aldehyde in the presence of a nanocatalyst can yield high purity benzoxazole derivatives .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-methylene-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced benzoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological and chemical properties .
Scientific Research Applications
3-Methyl-2-methylene-1,3-benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-2-methylene-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the benzoxazole derivative .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzoxazole
- 2-Methylene-1,3-benzoxazole
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole
Uniqueness
3-Methyl-2-methylene-1,3-benzoxazole is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Properties
IUPAC Name |
3-methyl-2-methylidene-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIFNKFRCWNPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C)OC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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